1beta-Hydroxydeoxycholate

Description

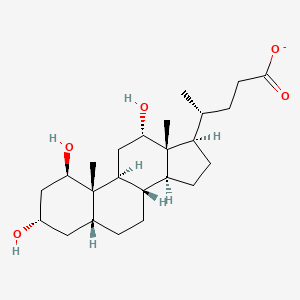

Structure

3D Structure

Properties

Molecular Formula |

C24H39O5- |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 |

InChI Key |

DAKYVYUAVGJDRK-FPUZENINSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1beta Hydroxydeoxycholate

Endogenous Formation Pathways

The primary route for the formation of 1β-Hydroxydeoxycholate is through endogenous metabolic processes within the host's tissues, particularly the liver.

Precursor Compounds and Initial Biotransformations

Enzymatic Steps in Hepatic or Extrahepatic Tissues

The conversion of deoxycholic acid to 1β-Hydroxydeoxycholate is a hydroxylation reaction that occurs at the 1β position of the steroid nucleus. This specific biotransformation is selectively catalyzed by cytochrome P450 3A (CYP3A) enzymes. vulcanchem.comrhea-db.org The CYP3A family, particularly CYP3A4 in humans, is a critical group of enzymes responsible for the metabolism of a vast number of xenobiotics, including approximately 50% of clinically used drugs. vulcanchem.com The reaction involves the introduction of a hydroxyl group onto the DCA molecule, a process that requires molecular oxygen and NADPH. ebi.ac.uk This enzymatic action primarily takes place in the liver, a major site of drug and bile acid metabolism. vulcanchem.comnih.gov While extrahepatic tissues do contribute to cholesterol synthesis, the specific 1β-hydroxylation of DCA is predominantly a hepatic function. nih.govnih.gov The resulting 1β-Hydroxydeoxycholate can then be conjugated with glycine (B1666218) or taurine (B1682933) for excretion, primarily in the urine. vulcanchem.com

Microbial Transformations and Origin of 1β-Hydroxydeoxycholate

While the final step of 1β-hydroxylation appears to be a host-mediated process, the gut microbiota is indispensable in producing the necessary precursor, deoxycholic acid.

Role of Gut Microbiota in Bile Acid Modification

The gut microbiota plays a profound role in diversifying the bile acid pool through a variety of enzymatic modifications. mdpi.com A key transformation is the 7α-dehydroxylation of primary bile acids. mdpi.comasm.org This process, carried out exclusively by certain members of the gut microbiota, converts cholic acid into deoxycholic acid (DCA) and chenodeoxycholic acid into lithocholic acid (LCA). nih.govfrontiersin.org These secondary bile acids, DCA and LCA, constitute the majority of bile acids found in the feces of healthy individuals. tandfonline.com The initial and obligatory step for this and other microbial transformations is the deconjugation of taurine or glycine from the primary bile acids, a reaction catalyzed by bile salt hydrolases (BSH) which are widespread among gut bacteria. nih.govmdpi.comfrontiersin.org

Specific Bacterial Strains and Their Contributions to 1β-Hydroxylation Precursor Production

The capacity for 7α-dehydroxylation is not widespread among gut bacteria and is primarily attributed to a small number of species within the Firmicutes phylum, particularly from the class Clostridia. nih.govmdpi.com Strains such as Clostridium scindens, Clostridium hylemonae, and Clostridium hiranonis are well-characterized for their ability to convert cholic acid to deoxycholic acid. tandfonline.commdpi.com Other bacteria that have been associated with bile acid metabolism include members of the Bacteroides, Lactobacillus, and Bifidobacterium genera, though their primary role is often related to deconjugation via BSH enzymes rather than 7α-dehydroxylation. mdpi.comnih.govfrontiersin.orgfrontiersin.orgjmb.or.kr

Microbial Enzyme Systems Involved in 1β-Hydroxydeoxycholate Precursor Production (e.g., bai operon mechanisms for C7 dehydroxylation of related bile acids)

The enzymatic machinery responsible for the 7α-dehydroxylation of cholic acid to deoxycholic acid is encoded by the bile acid-inducible (bai) operon. tandfonline.commdpi.comfrontiersin.org This multi-gene operon is found in 7α-dehydroxylating bacteria and its expression is induced by the presence of primary bile acids like cholic acid. tandfonline.comasm.org The bai operon contains a series of genes that encode the enzymes for a multi-step pathway. frontiersin.org

Key Genes and Their Functions in the bai Operon:

| Gene | Encoded Enzyme/Protein | Function in 7α-dehydroxylation Pathway |

|---|---|---|

| baiB | Bile acid-CoA ligase | Catalyzes the initial activation of the bile acid by forming a thioester bond with Coenzyme A. frontiersin.org |

| baiA | 3α-hydroxysteroid dehydrogenase | Oxidizes the 3α-hydroxyl group of the bile acid-CoA thioester. researchgate.net |

| baiCD | 3-oxo-Δ4-steroid-5β-reductase | Involved in subsequent steps of the pathway. tandfonline.com |

| baiE | Bile acid 7α-dehydratase | Removes the 7α-hydroxyl group, a key step in the dehydroxylation process. tandfonline.com |

| baiF | Bile acid-CoA hydrolase | Cleaves the CoA thioester from the modified bile acid. researchgate.net |

| baiG | Bile acid transporter | Facilitates the transport of bile acids into the bacterial cell. researchgate.net |

| baiH | 7α-hydroxy-3-oxo-Δ4-steroid oxidoreductase | Involved in the regeneration of cofactors. tandfonline.com |

This intricate enzymatic cascade within specific gut bacteria is essential for producing the deoxycholic acid that can then be absorbed from the intestine, enter the enterohepatic circulation, and become a substrate for hepatic CYP3A-mediated 1β-hydroxylation.

Cross-talk Between Host Metabolism and Microbial Biotransformation Leading to 1beta-Hydroxydeoxycholate

The biosynthesis of 1β-hydroxydeoxycholate is a prime example of the intricate metabolic cross-talk between the host and the gut microbiota. This process is not confined to a single organ or organism but involves a sequential, multi-step pathway that traverses the host's liver and the microbial environment of the intestine.

The journey begins in the host's liver, where primary bile acids—cholic acid (CA) and chenodeoxycholic acid (CDCA)—are synthesized from cholesterol. elsevier.es These primary bile acids are conjugated with amino acids like glycine or taurine to increase their solubility and are then secreted into the intestine to aid in the digestion and absorption of fats. elsevier.esresearchgate.net

Once in the intestine, the gut microbiota enacts a series of biotransformations on these primary bile acids. Through the action of microbial enzymes, the conjugated primary bile acids are first deconjugated. Subsequently, they undergo dehydroxylation, a key transformation that converts them into secondary bile acids. Specifically, cholic acid is converted to deoxycholic acid (DCA) and chenodeoxycholic acid is converted to lithocholic acid (LCA). The gut microbiota is a complex "reservoir of metabolic signals," and its composition and metabolic activity are crucial for determining the pool of secondary bile acids available. nih.gov

The final step in the formation of 1β-hydroxydeoxycholate involves the return of the microbially-produced deoxycholic acid (DCA) to the host's system via the enterohepatic circulation. This secondary bile acid is absorbed from the intestine and transported back to the liver. Within the liver, host enzymes, specifically from the Cytochrome P450 3A (CYP3A) family, catalyze the stereospecific hydroxylation of DCA at the 1β position. vulcanchem.comrhea-db.org This reaction converts DCA into 1β-hydroxydeoxycholate (1β-OH-DCA). rhea-db.orgebi.ac.uk The entire process illustrates a sophisticated host-microbe-host metabolic loop, where the host provides the initial substrate, the microbiota performs a critical intermediate transformation, and the host completes the final synthesis.

Regulation of this compound Metabolic Production

Transcriptional and Post-Translational Regulation of Enzymes

The regulation of enzymes involved in bile acid metabolism is a critical control point for the production of 1β-hydroxydeoxycholate. This occurs at both the transcriptional level, controlling the amount of enzyme produced, and the post-translational level, modifying the activity of existing enzymes.

Post-Translational Regulation (PTM): After a protein is synthesized, its function can be further modulated by post-translational modifications. wiley.com The activity of the key regulatory protein, FXR, is dynamically controlled by various PTMs, including phosphorylation, SUMOylation, and acetylation. nih.gov These modifications can alter FXR's ability to bind to DNA, its ligands, or its heterodimerization partners, thereby selectively increasing or decreasing the transcription of its target genes. researchgate.netnih.gov For instance, these PTMs can fine-tune the feedback repression of bile acid synthesis. Other enzymes in the pathway are also subject to PTM. Bile acid-CoA:amino acid N-acyltransferase (BAT), the enzyme that conjugates bile acids, has potential sites for N-glycosylation, which could influence its activity or stability. researchgate.net Such modifications provide a rapid and dynamic layer of control over the metabolic flux through the pathway.

Table 1: Key Proteins in the 1β-Hydroxydeoxycholate Pathway and Their Regulation

| Protein/Enzyme | Gene | Regulatory Mechanism | Key Effectors/Modifications | Impact on Pathway |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Transcriptional | Repressed by FXR activation (by bile acids); Inhibited by inflammatory cytokines, insulin. elsevier.es | Controls overall bile acid pool size, affecting precursor availability. |

| Cytochrome P450 3A4 | CYP3A4 | Transcriptional | Regulated by nuclear receptors (e.g., PXR, VDR). | Controls the final conversion of DCA to 1β-OH-DCA. vulcanchem.com |

| Farnesoid X Receptor | NR1H4 | Post-Translational | Phosphorylation, SUMOylation, Acetylation. nih.gov | Modulates activity and target gene specificity, fine-tuning feedback regulation of bile acid synthesis. researchgate.net |

| Bile acid-CoA:amino acid N-acyltransferase | BAAT | Post-Translational | Potential N-glycosylation sites. researchgate.net | May affect the conjugation state and subsequent metabolism of bile acids. |

Influence of Physiological States on Metabolic Flux

The rate of 1β-hydroxydeoxycholate production, or metabolic flux, is highly sensitive to the host's physiological and pathological condition. Changes in diet, health, and disease can significantly alter the intricate balance of host and microbial metabolism.

Metabolic Disorders: Conditions such as obesity, diabetes, and cholestasis are associated with profound alterations in bile acid metabolism. researchgate.netnih.gov In these states, the expression and activity of FXR and its target genes can be dysregulated, leading to changes in the size and composition of the bile acid pool. This dysregulation can directly impact the availability of the precursor DCA and the activity of CYP3A enzymes, thereby influencing 1β-hydroxydeoxycholate levels.

Nutritional Status: The metabolic state of the host, such as in the fasting versus postprandial (after a meal) phase, dictates the flow of bile acids through the enterohepatic circulation. researchgate.net Following a meal, bile acids are released into the intestine, increasing the substrate available for microbial biotransformation. Conversely, studies have shown that an oral glucose load can lead to a decrease in bile acid synthesis, demonstrating the sensitivity of the pathway to nutrient intake. wiley.com

Gut Microbiota Dysbiosis: The composition of the gut microbiota is dynamic and can be altered by factors like diet, antibiotics, or intestinal surgery. nih.gov A shift in the microbial community (dysbiosis) can alter the capacity to produce secondary bile acids. For example, a reduction in bacteria capable of 7α-dehydroxylation would lead to lower levels of DCA, consequently reducing the substrate for 1β-hydroxydeoxycholate synthesis. nih.govnih.gov

Table 2: Influence of Physiological States on 1β-Hydroxydeoxycholate Production

| Physiological State | Effect on Precursors (e.g., DCA) | Effect on Enzyme Activity (e.g., CYP3A) | Overall Impact on 1β-OH-DCA Flux |

|---|---|---|---|

| Metabolic Disease (Obesity, Diabetes) | Altered bile acid pool composition, potentially affecting DCA levels. researchgate.net | Dysregulation of FXR and other nuclear receptors can alter CYP enzyme expression. nih.gov | Likely altered; direction depends on the specific pathology. |

| Nutritional State (Postprandial) | Increased primary bile acids in the gut lead to higher DCA production. researchgate.net | Substrate availability for CYP3A increases. | Increased production. |

| Nutritional State (High Glucose Intake) | Decreased overall bile acid synthesis reduces primary bile acid precursors. wiley.com | Reduced substrate availability for CYP3A. | Decreased production. |

| Microbial State (Gut Dysbiosis) | Reduced 7α-dehydroxylating bacteria can decrease DCA production. nih.gov | No direct effect, but substrate is limited. | Decreased production. |

| Inflammation | Suppression of CYP7A1 reduces the entire bile acid pool, lowering DCA precursor levels. elsevier.es | No direct effect, but substrate is limited. | Decreased production. |

Molecular Mechanisms of 1beta Hydroxydeoxycholate Action in Biological Systems

Interactions with Cellular Receptors and Signaling Pathways

Currently, there is a lack of specific research findings in the public domain detailing the agonistic or antagonistic activity of 1beta-Hydroxydeoxycholate on key bile acid receptors such as the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). While other bile acids are well-characterized as ligands for these receptors, the specific effects of this compound have not been reported. nih.govscbt.comnih.gov

Scientific literature does not currently contain investigations into the direct binding of this compound to cellular receptors or its potential for allosteric modulation. The study of ligand-receptor binding involves complex methodologies to determine the affinity and kinetics of such interactions, which have not yet been applied to this specific compound. vanderbilt.eduelifesciences.org Similarly, there is no evidence to suggest or detail any allosteric modulatory role for this compound on bile acid or other receptors.

Given the absence of data on the interaction of this compound with specific cellular receptors, the downstream intracellular signaling cascades that it may trigger are unknown. The activation of receptors like FXR and TGR5 by their respective ligands typically initiates complex signaling pathways that regulate various cellular processes. qiagen.comamegroups.cnfrontiersin.orgfrontiersin.org However, without evidence of this compound acting as a ligand for these or other receptors, no specific downstream effects can be described.

Investigation of Direct Ligand-Receptor Binding and Allosteric Modulation

Modulation of Gene Expression by this compound

There is no available research specifically investigating epigenetic regulation, such as DNA methylation or histone modifications, mediated by this compound. Epigenetic mechanisms, including the modification of histone tails by processes like acetylation and methylation, are crucial for regulating gene expression but have not been studied in the context of this particular bile acid metabolite. nih.govtulane.edunih.govnih.gov

The direct impact of this compound on the transcriptional regulation of specific genes or broader gene networks has not been documented in scientific studies. The regulation of gene transcription is a fundamental process by which cells control their function and respond to signals, but a role for this compound in this process has not been established. nih.govnih.govwikipedia.orgnih.gov

Compound and Receptor Information Table

| Name | Type | Function/Relevance |

| This compound | Bile Acid Metabolite | Subject of the article; metabolite of Deoxycholic Acid. vulcanchem.com |

| Deoxycholic acid (DCA) | Secondary Bile Acid | Precursor to this compound. vulcanchem.comwikipedia.org |

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Key bile acid receptor involved in metabolic regulation. nih.govqiagen.com |

| Takeda G-protein-coupled receptor 5 (TGR5) | G-protein Coupled Receptor | Membrane receptor for bile acids. nih.govnih.gov |

| CYP3A4 | Enzyme | Cytochrome P450 enzyme that metabolizes DCA to this compound. nih.gov |

| Glycine (B1666218) | Amino Acid | Conjugates with 1beta-OH-DCA for excretion. vulcanchem.com |

| Taurine (B1682933) | Amino Acid | Conjugates with 1beta-OH-DCA for excretion. vulcanchem.com |

| Midazolam | Drug | Used as a probe to measure CYP3A activity. nih.gov |

| Rifampicin (B610482) | Drug | An inducer of CYP3A enzymes. nih.gov |

| Fluvoxamine | Drug | An inhibitor of CYP3A enzymes. nih.gov |

| Voriconazole | Drug | An inhibitor of CYP3A enzymes. nih.gov |

| Carbamazepine | Drug | An inducer of CYP3A enzymes. nih.gov |

| Itraconazole (B105839) (ITZ) | Drug | An inhibitor of CYP3A enzymes. nih.gov |

| Fluconazole (FKZ) | Drug | An inhibitor of CYP3A enzymes. nih.gov |

| Aprepitant (APZ) | Drug | An inhibitor of CYP3A enzymes. nih.gov |

| Cholic acid | Primary Bile Acid | A primary bile acid synthesized in the liver. wikipedia.org |

| Chenodeoxycholic acid | Primary Bile Acid | A primary bile acid synthesized in the liver. wikipedia.org |

| Lithocholic acid | Secondary Bile Acid | A secondary bile acid formed by bacterial metabolism. wikipedia.org |

| Ursodeoxycholic acid | Secondary Bile Acid | A secondary bile acid. wikipedia.org |

Post-Transcriptional and Translational Regulatory Effects

The regulation of gene expression is a critical process for cellular function, occurring at multiple levels. Following the transcription of DNA into messenger RNA (mRNA), cells employ post-transcriptional and translational control mechanisms to fine-tune the amount, timing, and location of protein synthesis. frontiersin.orgnih.gov Post-transcriptional regulation encompasses processes such as mRNA splicing, polyadenylation, and degradation, which collectively determine the stability and availability of mRNA transcripts for translation. uomustansiriyah.edu.iqfrontiersin.org Translational control, primarily occurring at the initiation stage, directly modulates the rate at which ribosomes synthesize proteins from mRNA templates. nih.govmdpi.com This level of regulation allows for rapid and reversible responses to cellular stress or external stimuli without the need to alter gene transcription. nih.govelifesciences.org

Key factors in translational control include eukaryotic initiation factors (eIFs) like eIF2 and eIF4E, which are targets for signaling pathways that respond to stress and nutrient availability. nih.gov Additionally, RNA-binding proteins (RBPs) and non-coding RNAs (such as microRNAs) can bind to specific sequences in the untranslated regions (UTRs) of mRNAs to repress or activate their translation, providing transcript-specific regulation. nih.govnih.govfrontiersin.org

While bile acids are well-established as signaling molecules that potently regulate gene expression at the transcriptional level, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR), their specific roles in post-transcriptional and translational regulation are less understood. frontiersin.orgnih.govtandfonline.com The scientific literature to date has not extensively documented the direct effects of 1β-hydroxydeoxycholate on these specific regulatory pathways. Therefore, while it is a component of the complex bile acid pool that influences host metabolism, its precise mechanisms of action via post-transcriptional or translational control remain an area for future investigation.

Interaction with Membrane Transport Systems

The movement of molecules, including bile acids like 1β-hydroxydeoxycholate, across cellular membranes is a tightly regulated process mediated by specialized membrane transport proteins. These transporters are essential for cellular homeostasis, nutrient uptake, and the efflux of waste products and xenobiotics. tech4future.info The two major superfamilies of transporters involved in this process are the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters. nih.govmdpi.com

SLC transporters facilitate the movement of a wide array of solutes across membranes, often using ion gradients as an energy source for secondary active transport or by acting as equilibrative transporters. cpn.or.krguidetopharmacology.org They are primarily responsible for the uptake of compounds into cells. In contrast, ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to actively pump substrates out of the cell, playing a crucial role in cellular detoxification and multidrug resistance. nih.govplos.orgethz.chmdpi.com

Mechanisms of Cellular Uptake and Efflux of this compound

The cellular transport of 1β-hydroxydeoxycholate, a microbially modified secondary bile acid, involves a combination of uptake and efflux mechanisms that depend on its chemical properties and the specific transporters expressed in a given cell type.

Cellular Uptake: The uptake of bile acids from the bloodstream into cells, particularly hepatocytes, is an active, carrier-mediated process. As a modified secondary bile acid, the uptake of 1β-hydroxydeoxycholate is likely mediated by members of the SLC superfamily. Unconjugated bile acids can be transported by Organic Anion Transporting Polypeptides (OATPs), which are Na+-independent transporters. muni.cz If 1β-hydroxydeoxycholate is conjugated with taurine or glycine in the liver, its uptake would be primarily handled by Na+-dependent transporters like the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1) in the liver and the Apical Sodium-dependent Bile Acid Transporter (ASBT; SLC10A2) in the terminal ileum. muni.czfrontiersin.org Furthermore, due to their amphipathic nature, some bile acids can also cross cell membranes via passive diffusion, particularly in their more hydrophobic, unconjugated form. nih.govmuni.cz

Cellular Efflux: The removal of bile acids from cells back into circulation or into bile is an energy-dependent process driven by ABC transporters. plos.org These efflux pumps are critical for preventing the intracellular accumulation of potentially toxic bile acids. Key ABC transporters involved in bile acid efflux from hepatocytes include the Bile Salt Export Pump (BSEP; ABCB11) for monovalent bile acids and the Multidrug Resistance-associated Protein 2 (MRP2; ABCC2) for divalent and conjugated bile acids. muni.czuzh.ch In peripheral tissues and enterocytes, other transporters like MRP3 (ABCC3) and the heterodimeric Organic Solute Transporter α/β (OSTα/OSTβ) facilitate the efflux of bile acids back into the portal or systemic circulation. nih.govfrontiersin.org

Role of Specific Transporters in Bile Acid Homeostasis Related to this compound

Bile acid homeostasis is maintained by the coordinated action of several key transporters in the liver and intestine, which together facilitate the enterohepatic circulation. frontiersin.org While direct transport studies on 1β-hydroxydeoxycholate are limited, its role can be inferred from the known functions of major bile acid transporters.

The liver is central to this process, clearing bile acids from the portal blood via NTCP and OATPs located on the sinusoidal membrane of hepatocytes. uzh.chnih.gov After intracellular processing, bile acids are secreted into the bile canaliculi by BSEP and MRP2. uzh.ch In the terminal ileum, approximately 95% of bile acids are reabsorbed by ASBT in enterocytes and returned to the liver via the portal vein, a process completed by the basolateral efflux pump OSTα/OSTβ. nih.govkarger.com

Table 1: Key Membrane Transporters in Bile Acid Homeostasis This table summarizes the primary transporters involved in the enterohepatic circulation of bile acids, which are relevant for the transport of 1β-hydroxydeoxycholate.

| Transporter (Gene) | Superfamily | Location | Function | Likely Substrate Form of 1β-HDC* |

|---|---|---|---|---|

| NTCP (SLC10A1) | SLC | Liver (Basolateral) | Uptake of conjugated bile acids from blood. muni.cz | Conjugated |

| OATPs (SLCO) | SLC | Liver (Basolateral) | Uptake of unconjugated bile acids and other organic anions. muni.cz | Unconjugated |

| ASBT (SLC10A2) | SLC | Ileum (Apical) | Reabsorption of conjugated bile acids from the intestine. frontiersin.org | Conjugated |

| BSEP (ABCB11) | ABC | Liver (Canalicular) | Efflux of monovalent bile acids into bile. uzh.ch | Conjugated |

| MRP2 (ABCC2) | ABC | Liver (Canalicular) | Efflux of divalent, sulfated, and glucuronidated bile acids. uzh.ch | Conjugated |

| OSTα/β (SLC51A/B) | SLC | Ileum (Basolateral) | Efflux of reabsorbed bile acids into portal circulation. karger.com | Conjugated & Unconjugated |

| MRP3 (ABCC3) | ABC | Liver, Intestine (Basolateral) | Efflux of bile acids into blood during cholestatic conditions. muni.cz | Conjugated |

*HDC: Hydroxydeoxycholate

Role in Host-Microbe Interactions and Microbial Community Dynamics

The gut microbiome plays a profound role in host physiology, in large part by metabolizing host-derived and dietary compounds that are inaccessible to human enzymes. oup.com A critical example of this metabolic interplay is the transformation of bile acids. Primary bile acids (cholic acid and chenodeoxycholic acid), synthesized in the liver, are converted by gut bacteria into a diverse array of secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA). nih.govuni-konstanz.de These microbial modifications significantly alter the signaling potential and physicochemical properties of the bile acid pool, thereby influencing host metabolism and shaping the composition of the microbial community itself. tandfonline.comcambridge.org

Effects of this compound on Gut Microbiota Composition and Function

The production of 1β-hydroxydeoxycholate is a direct result of microbial activity. It is formed through the hydroxylation of deoxycholic acid, a major secondary bile acid. This transformation is catalyzed by bacterial enzymes, specifically hydroxysteroid dehydrogenases (HSDHs) or cytochrome P450 enzymes, which are found in certain gut microbes. nih.govmdpi.comresearchgate.net The presence and abundance of bacteria possessing these enzymes, such as species within the Clostridium and Eubacterium genera, are therefore prerequisites for the formation of 1β-hydroxydeoxycholate. uni-konstanz.deresearchfloor.org

Reciprocal Influences Between this compound Levels and Microbiome Metabolic Output

The relationship between 1β-hydroxydeoxycholate and the microbiome is bidirectional. The microbiome produces 1β-hydroxydeoxycholate, and in turn, the altered bile acid pool containing this compound influences the metabolic functions of the gut bacteria. nih.gov

The formation of 1β-hydroxydeoxycholate is dependent on the metabolic output of specific bacteria capable of hydroxylating DCA. nih.govresearchfloor.org The abundance of these bacteria and the expression of their HSDH enzymes are influenced by the gut environment, including diet and the presence of other microbial species. For instance, a diet that promotes the growth of DCA-producing bacteria would indirectly increase the substrate available for 1β-hydroxydeoxycholate synthesis.

Table 2: Microbial Transformations of Bile Acids and Their Influence This table outlines the key steps in microbial bile acid metabolism leading to compounds like 1β-hydroxydeoxycholate and the reciprocal effects on the microbiome.

| Microbial Action | Substrate | Key Enzymes | Product | Reciprocal Effect on Microbiome |

|---|---|---|---|---|

| Deconjugation | Conjugated Primary Bile Acids | Bile Salt Hydrolase (BSH) pnas.org | Unconjugated Primary Bile Acids (CA, CDCA) | Prerequisite for further microbial modification. |

| 7α-dehydroxylation | Cholic Acid (CA) | 7α-dehydroxylase | Deoxycholic Acid (DCA) uni-konstanz.de | Production of a key secondary bile acid that shapes the gut community. |

| 1β-hydroxylation | Deoxycholic Acid (DCA) | Hydroxysteroid Dehydrogenase (HSDH) nih.gov | 1β-Hydroxydeoxycholate | Alters the bile acid pool, potentially selecting for bile-tolerant species. |

| Community Modulation | N/A | N/A | N/A | The resulting bile acid pool (containing 1β-HDC) influences microbial composition and overall metabolic output (e.g., SCFA production). tandfonline.com |

CA: Cholic Acid; CDCA: Chenodeoxycholic Acid; DCA: Deoxycholic Acid; HDC: Hydroxydeoxycholate

Advanced Methodologies for Research on 1beta Hydroxydeoxycholate

Analytical Chemistry Techniques for Detection and Quantification in Biological Matrices

The accurate measurement of 1β-OH-DCA in biological samples such as plasma, urine, and feces is fundamental to understanding its physiological and pathological relevance. Given the complexity of these matrices and the presence of numerous structurally similar bile acid isomers, highly selective and sensitive analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary technique for the quantitative analysis of bile acids, including 1β-OH-DCA, due to its exceptional specificity, sensitivity, and high throughput. nih.govbioanalysis-zone.com This powerful method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. leeder-analytical.com

Researchers have developed specialized LC-MS/MS methods capable of quantifying 1β-OH-DCA and its glycine (B1666218) or taurine (B1682933) conjugates in various biological fluids. vulcanchem.com These methods often employ a turbo ion spray interface, typically operated in the positive ion mode for sensitive detection. vulcanchem.com A highly sensitive LC-MS/MS method has been established with a lower limit of quantitation (LLOQ) of 50 pg/mL, enabling the measurement of basal plasma levels of 1β-OH-DCA. vulcanchem.com The technique is also used in pseudo-targeted metabolomics studies to analyze comprehensive bile acid profiles in serum, which can reveal metabolic disturbances associated with various diseases. nih.gov The use of stable-isotope labeled internal standards is a common practice to ensure accurate quantification across different samples. springernature.com

Challenges in LC-MS/MS analysis include matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.gov Careful validation of the method is essential to identify and mitigate these effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to identify and quantify a wide range of metabolites in a single experiment. waters.com For bile acid research, 1H-NMR spectroscopy provides a valuable tool for obtaining a snapshot of bile homeostasis. nih.gov It allows for the simultaneous analysis of multiple components, including total and conjugated bile acids, cholesterol, and phospholipids. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone of bile acid analysis, providing the necessary separation of structurally similar compounds before detection. nih.govnih.gov The separation of bile acid isomers, which often have identical mass-to-charge ratios, is a significant challenge that relies heavily on the chromatographic step. frontiersin.orgsciex.comhplc.eu

Reverse-phase columns, particularly C18 columns, are widely used for bile acid separation. frontiersin.orgresearchgate.net Mobile phases commonly consist of a mixture of an organic solvent like acetonitrile (B52724) with an aqueous solution containing additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve separation and ionization. nih.govfrontiersin.org For instance, a common setup for bile acid analysis involves a C18 reverse phase silica (B1680970) gel column with a mobile phase of acetonitrile, ammonium formate, and formic acid solution. nih.govfrontiersin.org

While a Diode-Array Detector (DAD) can be used, its utility is limited for complex biological samples where many compounds lack a strong chromophore. Mass spectrometry (MS) is the preferred detector for its superior sensitivity and selectivity. nih.gov The combination of HPLC with MS (HPLC-MS) is the most widely used technique for analyzing mixed bile acids because of its ability to resolve and identify isomers effectively. nih.gov Techniques like Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (e.g., 1.7 µm), can achieve even better resolution and faster analysis times compared to traditional HPLC. nih.gov

Table 4.1: Chromatographic Conditions for Bile Acid Analysis

| Parameter | Description | Source(s) |

| Column Type | Reverse-phase C18 | frontiersin.orgresearchgate.net |

| Phenomenex Synergi™ Polar-RP | vulcanchem.com | |

| Acquity UPLC BEH C18 (1.7 µm) | vulcanchem.comnih.gov | |

| Mobile Phase A | 10 mM ammonium formate in 5% methanol | vulcanchem.com |

| 0.1% formic acid in water | vulcanchem.com | |

| Mobile Phase B | Acetonitrile | vulcanchem.com |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govfrontiersin.org |

| Diode-Array Detector (DAD) | nih.gov |

Effective sample preparation is a critical prerequisite for the reliable analysis of 1β-OH-DCA, aiming to remove interfering substances like proteins and lipids, and to concentrate the analyte. nih.govlcms.cz The choice of method depends on the biological matrix being analyzed. creative-proteomics.comwindows.net

Protein Precipitation (PP): This is a common first step for serum or plasma samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. frontiersin.org After centrifugation, the clear supernatant containing the bile acids is collected for analysis. frontiersin.org This method is simple, fast, and cost-effective. frontiersin.org

Liquid-Liquid Extraction (LLE): LLE is often used for more complex matrices like feces or homogenized liver tissue. creative-proteomics.com This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). springernature.comcreative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. lcms.czphenomenex.com The sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. waters.comwindows.net Polymer-based sorbents are often used for their ability to extract a wide range of acidic, basic, and neutral compounds. waters.com Automated SPE systems can process numerous samples simultaneously, significantly increasing throughput. lcms.czshimadzu.com

Following extraction, the solvent is typically evaporated under a stream of nitrogen, and the dried residue is reconstituted in a solvent compatible with the chromatographic mobile phase. creative-proteomics.com

Table 4.2: Sample Preparation Methods for Bile Acid Analysis

| Technique | Biological Matrix | Description | Source(s) |

| Protein Precipitation | Serum, Plasma | An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. The supernatant is collected after centrifugation. | frontiersin.org |

| Liquid-Liquid Extraction (LLE) | Liver Tissue, Feces | Tissue is homogenized and extracted with an organic solvent. Phases are separated by centrifugation. | creative-proteomics.com |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Feces | The sample is loaded onto a cartridge containing a sorbent that retains the analyte. Interferences are washed off, and the analyte is eluted. | waters.comshimadzu.com |

Advanced Chromatographic Separations (e.g., HPLC-DAD, HPLC-MS)

In Vitro Experimental Models for Mechanistic Studies

To investigate the biological activities and metabolic pathways of 1β-OH-DCA, researchers utilize various in vitro experimental models. These systems allow for controlled studies of cellular mechanisms without the complexities of a whole organism.

Both primary cells, which are isolated directly from tissue, and immortalized cell lines, which can proliferate indefinitely, are invaluable tools. researchgate.net

Primary Human Hepatocytes (PHHs): PHHs are considered the "gold standard" for studying liver-specific functions, including drug and bile acid metabolism. atcc.orgnih.govnih.gov They are isolated directly from human liver tissue and retain many key hepatic functions in vitro, such as the expression of cytochrome P450 (CYP) enzymes responsible for bile acid hydroxylation. atcc.orgnih.gov Using PHHs allows researchers to study the synthesis, metabolism, and potential toxicity of bile acids like 1β-OH-DCA in a model that closely mimics the human liver. atcc.orgmdpi.com However, their use is limited by availability and their finite lifespan in culture. nih.govmdpi.com

Immortalized Cell Lines: Immortalized cell lines offer a readily available and consistent source of cells for research. researchgate.net They are derived from primary cells that have been genetically modified to bypass normal cellular senescence, allowing for continuous division. researchgate.netmdpi.com While liver cancer cell lines like HepG2 are sometimes used, their metabolic characteristics can differ from normal hepatocytes. frontiersin.org Therefore, immortalized hepatocyte-like cells, which are designed to retain more of the primary cells' functions, are increasingly developed and used. frontiersin.orgnih.gov These cell lines can be used to screen the effects of compounds on lipid metabolism or to investigate specific cellular pathways affected by 1β-OH-DCA. frontiersin.org

Organoid and Co-culture Systems for Complex Interactions

To investigate the intricate interplay between 1beta-Hydroxydeoxycholate, host cells, and the gut microbiota, researchers can employ advanced in vitro models such as organoids and co-culture systems. Intestinal organoids, three-dimensional structures derived from adult stem cells, mimic the cellular organization and function of the intestinal epithelium. These models are invaluable for studying the direct effects of this compound on intestinal cell types, including enterocytes and goblet cells.

Co-culture systems take this a step further by introducing other cell types, such as immune cells or specific bacterial strains, into the organoid environment. mdpi.comnih.gov For instance, a co-culture of intestinal organoids with specific clostridial strains known to perform 7α-dehydroxylation could elucidate the localized production of deoxycholate, the precursor to this compound. mdpi.com Furthermore, by introducing immune cells like macrophages into the system, researchers can study the potential immunomodulatory effects of this compound in a controlled setting. nih.gov These systems allow for the dissection of cellular crosstalk and the impact of this specific bile acid on gut homeostasis and inflammation. mdpi.com

Recombinant Protein Expression and Enzyme Assays

Identifying the specific enzymes responsible for the synthesis of this compound is fundamental to understanding its regulation. Recombinant protein expression is a cornerstone of this effort, allowing for the production of specific enzymes in controlled laboratory systems, typically using hosts like Escherichia coli or yeast. bioline.org.brcreative-proteomics.comneb.com This approach has been pivotal in pinpointing the enzymatic origin of this compound.

A significant study utilized a panel of 21 recombinant human cytochrome P450 (P450) enzymes to screen for the 1β-hydroxylation of deoxycholic acid. rhea-db.org The results specifically identified the CYP3A subfamily, including CYP3A4, CYP3A5, and CYP3A7, as the catalysts for this reaction. rhea-db.org This demonstrates the power of using purified, recombinant enzymes to define a specific metabolic pathway and rule out the involvement of other enzymes.

Once the relevant enzymes are identified, specific enzyme assays are developed for their characterization and quantification. nih.govthermofisher.com For this compound, assays can be designed to measure the activity of CYP3A enzymes using deoxycholate as a substrate. rhea-db.org These assays typically involve incubating the recombinant enzyme with the substrate and necessary co-factors, followed by the quantification of the this compound product, often using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). thermofisher.commdpi.com Such assays are crucial for screening potential inhibitors or inducers of this compound formation.

Table 1: Recombinant Human CYP Enzymes in this compound Formation

| Enzyme | Substrate | Product | Finding | Reference |

|---|---|---|---|---|

| CYP3A4 | Deoxycholate | This compound | Specifically catalyzes 1β-hydroxylation | rhea-db.org |

| CYP3A5 | Deoxycholate | This compound | Specifically catalyzes 1β-hydroxylation | rhea-db.org |

| CYP3A7 | Deoxycholate | This compound | Specifically catalyzes 1β-hydroxylation | rhea-db.org |

| CYP46A1 | Deoxycholate | This compound | Showed some activity, but is extrahepatic | rhea-db.org |

In Vivo Experimental Approaches and Systems Biology

To understand the systemic role of this compound, in vivo studies integrated with systems biology approaches are essential. These methods provide a holistic view of the metabolic and physiological consequences of this bile acid's presence and fluctuations.

Genetically Modified Animal Models

Genetically modified animal models, particularly mice, are powerful tools for dissecting the pathways related to this compound metabolism. nih.govnih.govwikipedia.org

Germ-free and Gnotobiotic Models: Germ-free mice, which lack any microorganisms, are instrumental in separating host metabolism from microbial metabolism. unl.edunih.govuchicago.edu Since this compound is formed from the secondary bile acid deoxycholate, which is produced by gut bacteria, germ-free mice would not be expected to produce this compound. Colonizing these mice with specific bacterial consortia (gnotobiotic models) can help identify the precise microbial species required for deoxycholate synthesis, the necessary precursor for this compound formation by host enzymes. unl.edunih.gov

Gene Knockout Models: To confirm the role of CYP3A enzymes in vivo, knockout mouse models are invaluable. nih.govwikipedia.org For instance, a mouse model with a knockout of the Cyp3a gene cluster would be expected to have a significantly reduced or absent capacity to produce this compound, even when the gut microbiota is capable of producing deoxycholate. nih.gov Studying the phenotype of such knockout mice can reveal the physiological functions that are dependent on the presence of this compound.

Isotope Tracing Studies for Metabolic Flux Analysis

Isotope tracing provides a dynamic view of metabolic pathways by tracking the fate of labeled molecules. nih.govalliedacademies.org To study the metabolism of this compound, stable isotopes like ¹³C or ²H can be incorporated into its precursor, deoxycholic acid. biorxiv.orgresearchgate.net By administering this labeled deoxycholate to an animal model, researchers can trace the conversion to labeled this compound and any subsequent metabolites. nih.gov This allows for the calculation of production rates, turnover, and excretion of the compound, providing a quantitative understanding of its metabolic flux in different physiological or pathological states. alliedacademies.org

Omics Technologies for Holistic Understanding

Omics technologies offer a comprehensive, data-rich perspective on the biological impact of this compound.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. mdpi.comwikipedia.orgmetabolon.com Untargeted metabolomics can be used to analyze biological samples (e.g., urine, plasma, feces) from individuals or animal models to identify and quantify this compound and correlate its levels with other metabolites and physiological states. nih.govnih.gov This can reveal novel metabolic pathways influenced by this bile acid.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound influences gene expression. nih.govnih.govplos.org For example, treating intestinal organoids or liver cells with this compound and subsequently performing RNA-sequencing could identify genes and signaling pathways that are activated or repressed, such as those related to inflammation, metabolism, or cell proliferation. nih.gov

Proteomics: Proteomics involves the large-scale analysis of proteins. nih.govfrontiersin.orgmdpi.com It can be used to identify changes in protein expression and post-translational modifications in response to this compound. This could confirm findings from transcriptomics and reveal regulatory events that are not apparent at the gene expression level.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are essential for designing experiments, analyzing large datasets generated by omics technologies, and modeling complex biological processes involving this compound.

Metabolic Network Modeling: Computational models of metabolic networks can be used to simulate the flux through bile acid synthesis pathways. cd-genomics.combio.toolsmetacyc.org By integrating experimental data, these models can predict how perturbations, such as changes in diet or gut microbiota composition, might affect the production of this compound.

Molecular Docking and Simulation: These computational techniques can be used to model the interaction between deoxycholate and the active site of CYP3A enzymes. nih.govnih.gov This can provide insights into the structural basis for the specific 1β-hydroxylation reaction and can be used to screen for potential small molecule inhibitors.

Omics Data Analysis: Specialized bioinformatics pipelines and software are required to process and interpret the vast amounts of data from metabolomics, transcriptomics, and proteomics experiments. creative-proteomics.comnih.gov These tools help to identify statistically significant changes, perform pathway analysis, and generate new hypotheses about the function of this compound. neb.comnih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules, like bile acids, and their protein receptors at an atomic level. nih.gov These methods are crucial for understanding how bile acids activate signaling pathways and for the discovery of new therapeutic agents. mdpi.comresearchgate.net

Molecular Docking is an in silico method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govoup.com The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank them based on binding affinity. oup.com For bile acids, docking studies have been instrumental in elucidating interactions with key receptors such as the Farnesoid X receptor (FXR), G protein-coupled bile acid receptor 1 (TGR5/GPBAR1), and various transporters. mdpi.comnih.gov For example, docking has been used to identify the pharmacophore—the essential structural features—of the bile acid steroid skeleton required for activating large conductance Ca2+ activated K (BK(Ca)) channels. nih.goveuropeanreview.org Such studies can compare the binding affinities of different bile acids, like cholic acid and deoxycholic acid, to predict their effects on membrane transporters. europeanreview.org

Molecular Dynamics (MD) Simulations complement docking by providing insights into the dynamic nature of protein-ligand interactions over time. nih.govfrontiersin.org While docking provides a static snapshot, MD simulations model the movements of every atom in the complex, allowing researchers to assess the stability of the binding pose and observe conformational changes in the receptor upon ligand binding. frontiersin.orgnih.gov MD simulations have been used to study the binding of bile acid derivatives to the Angiotensin-Converting Enzyme 2 (ACE2), revealing the dynamic behavior of the enzyme upon activation. acs.org Simulations lasting hundreds of nanoseconds or even microseconds can confirm the stability of a ligand-receptor complex, as evaluated by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). frontiersin.orgfrontiersin.org This approach has been vital in understanding the structural dynamics of bile acid-binding proteins and how factors like pH can allosterically regulate the protein's state. mdpi.com The combination of docking and MD simulations offers a robust protocol for virtual screening campaigns and for refining the understanding of how bile acids like this compound might interact with and modulate their biological targets. nih.gov

| Methodology | Application in Bile Acid Research | Key Receptors/Targets Studied | Example Findings | Citations |

|---|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of bile acids to receptors. | FXR, TGR5, BK(Ca) channels, Bacterial Transporters | Identified the C3 α-OH group and C24 carboxyl function as key for BK(Ca) channel activity. | nih.govnih.goveuropeanreview.org |

| Molecular Dynamics (MD) | Assessing stability of ligand-receptor complexes and observing conformational changes. | FXR, ACE2, Bile Acid-Binding Proteins (BABPs) | Revealed that both an agonist and a co-activator are needed to establish the bioactive conformation of FXR. | mdpi.comacs.orgfrontiersin.org |

Network Analysis of Metabolic and Regulatory Pathways

Network analysis provides a systems-level view of how metabolites are interconnected within biological pathways and how these pathways are regulated. providence.org This approach is particularly valuable for studying bile acid metabolism, which involves a complex interplay between host and gut microbial enzymes, and intricate feedback loops. nih.gov

Metabolic Network Analysis integrates data from metabolomics and transcriptomics to reconstruct metabolic pathways. nih.govprovidence.org By mapping changes in metabolite concentrations and gene expression onto these networks, researchers can identify which pathways are significantly altered under different conditions, such as in disease states. nih.govfrontiersin.org For instance, metabolic network analysis of post-mortem brain tissue revealed that bile acid synthesis and cholesterol metabolism are altered in Alzheimer's disease. nih.govprovidence.org Such analyses can pinpoint key enzymes and transporters, like CYP7A1 (the rate-limiting enzyme in the classical bile acid synthesis pathway), CYP8B1, and various transporters, showing how their expression changes in response to stimuli. spandidos-publications.com This method has been used to show that in certain conditions, the alternative (acidic) pathway of bile acid synthesis becomes more active. biorxiv.org

Regulatory Network Analysis extends this approach by identifying the transcription factors and signaling molecules that control the genes within the metabolic network. biorxiv.org Bile acids themselves are signaling molecules that regulate their own synthesis and transport primarily through the nuclear receptor FXR. nih.govnih.gov Activation of FXR by bile acids inhibits the expression of CYP7A1, creating a negative feedback loop. nih.gov Network analysis can elucidate these complex regulatory circuits, identifying key nodes like FXR, Small Heterodimer Partner (SHP), and Liver Receptor Homolog-1 (LRH-1) that mediate the feedback regulation of bile acid synthesis. nih.gov These analyses help to understand how the gut microbiota influences host health by modifying primary bile acids into secondary bile acids, which in turn activate signaling pathways involving receptors like FXR and TGR5. nih.gov

Data Integration and Predictive Modeling in this compound Research

The complexity of bile acid biology necessitates the integration of diverse data types to build predictive models that can forecast biological outcomes. nih.govbiorxiv.org This is a frontier in biomedical research, moving from descriptive analysis to quantitative prediction. researchgate.net

Data Integration in this context involves combining 'omics' data—such as genomics, transcriptomics, proteomics, and metabolomics—with clinical or phenotypic data. nih.gov For example, integrating metabolomics data on bile acid profiles with metagenomics data on gut microbiota composition has been used to understand their combined effect on human health. nih.gov Such integrated analyses have revealed that changes in bile acid metabolism, mediated by gut microbes, can predict the response to certain therapies in conditions like Crohn's disease. researchgate.net This multi-omics approach provides a holistic view, connecting genetic predispositions and microbial activities to metabolic function and disease.

Predictive Modeling utilizes these integrated datasets to develop computational models that can predict outcomes. researchgate.net These can range from mechanistic models to machine learning algorithms.

Physiology-Based Pharmacokinetic (PBPK) Models: These are mechanistic models that describe the absorption, distribution, metabolism, and excretion of compounds in the body. A PBPK model for bile acids has been developed to simulate their circulation and predict their concentrations in various tissues, like the liver, under normal conditions, in genetic disorders (like BRIC type 2), or after drug administration. nih.govbiorxiv.orgnih.gov These models can help predict the risk of drug-induced liver injury by simulating how a drug might interfere with bile acid homeostasis. nih.govnih.gov

Machine Learning Models: These algorithms can identify complex patterns in large datasets to predict outcomes. For example, machine learning models have been constructed using gut microbiota and bile acid metabolism data to predict therapeutic responses. researchgate.net By recursively selecting the most important features from a dataset, these models can identify key biomarkers, such as specific bile acid species or bacterial taxa, that are most predictive of a particular condition or outcome. researchgate.net

The convergence of large-scale data integration and predictive modeling holds great promise for personalizing medicine by enabling forecasts of an individual's metabolic state and their likely response to interventions targeting bile acid pathways. biorxiv.orgresearchgate.net

Comparative Research and Future Directions

Comparative Analysis with Other Bile Acids and Steroid Metabolites

A comparative approach is crucial to understanding the specific functions of 1beta-Hydroxydeoxycholate. This involves examining its structure-activity relationships and its distinct roles in various biological contexts.

The biological activity of a bile acid is intrinsically linked to its chemical structure. The addition of a hydroxyl group at the 1β position distinguishes this compound from its precursor, deoxycholic acid (DCA), and other common bile acids, leading to unique interactions with enzymes and receptors.

The primary structural feature of this compound is the presence of hydroxyl groups at the 1β, 3α, and 12α positions on the cholanic acid backbone. vulcanchem.com At physiological pH, it exists as this compound, its conjugate base. vulcanchem.com This specific stereochemistry is key to its biological activity.

The metabolism of DCA to this compound is a highly specific reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A7. medchemexpress.commdpi.comnih.gov This specificity forms the basis of its use as a biomarker for CYP3A activity. medchemexpress.commdpi.comnih.gov The formation of this compound is a detoxification pathway for the more cytotoxic DCA. The addition of the hydroxyl group increases the polarity of the molecule, which is thought to facilitate its elimination. In contrast, other bile acids have different hydroxylation patterns which dictate their interaction with various receptors and transporters. For example, the detergent properties and micellar solubilization of cholesterol by bile acids like cholic acid, chenodeoxycholic acid, and ursodeoxycholic acid are directly related to the number and orientation of their hydroxyl groups. nih.gov

| Feature | This compound | Deoxycholic Acid (DCA) | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) |

| Hydroxyl Groups | 1β, 3α, 12α | 3α, 12α | 3α, 7α, 12α | 3α, 7α |

| Primary/Secondary | Secondary Metabolite | Secondary | Primary | Primary |

| Key Biological Interaction | Substrate for CYP3A4/7 | Precursor to 1β-OH-DCA, cytotoxic | Cholesterol absorption | Cholesterol absorption |

The unique structural properties of this compound translate into distinct roles in health and disease. Its primary recognized role is as a biomarker for CYP3A enzyme activity, which is crucial for drug metabolism studies. mdpi.comnih.govnih.gov

Biomarker for CYP3A Activity: The urinary or plasma ratio of this compound to its precursor, DCA, serves as a sensitive and specific endogenous biomarker for CYP3A activity. mdpi.comnih.gov This is particularly valuable for assessing drug-drug interactions (DDIs). For instance, induction of CYP3A by drugs like rifampicin (B610482) leads to a significant increase in this ratio, while inhibition by drugs like itraconazole (B105839) causes a decrease. mdpi.comnih.gov Compared to other biomarkers like 4β-hydroxycholesterol (4β-HC), this compound has a shorter half-life and a wider dynamic range, making it more suitable for detecting both induction and inhibition of CYP3A. nih.gov

Infant Metabolism: Notably, 1β-hydroxylated bile acids are found in significantly higher amounts in the urine of infants compared to adults. vulcanchem.comnih.govjst.go.jp This suggests a developmental regulation of the enzymes involved in its formation, with CYP3A7 playing a more prominent role in the fetal and neonatal period. jst.go.jp In infants, these bile acids are predominantly conjugated with taurine (B1682933) before urinary excretion, representing a major pathway for bile acid detoxification during early life. vulcanchem.comjst.go.jp

Cellular Effects: While DCA is known to be cytotoxic and can inhibit DNA synthesis, the biological effects of this compound are less characterized. nih.gov The hydroxylation at the 1β position is considered a detoxification step, suggesting it is less harmful to cells than DCA. However, detailed comparative studies on their effects on cellular signaling pathways are still emerging.

| Context | Role of this compound | Comparison with Other Bile Acids |

| Drug Metabolism | Sensitive biomarker for CYP3A induction and inhibition. mdpi.comnih.govnih.gov | Superior to 4β-hydroxycholesterol for detecting CYP3A inhibition due to shorter half-life. nih.gov |

| Infant Physiology | A major urinary bile acid, indicating a distinct fetal/neonatal metabolic pathway. vulcanchem.comnih.govjst.go.jp | The profile of bile acids changes significantly from infancy to adulthood. jst.go.jp |

| Hepatotoxicity | Believed to be a less toxic metabolite of DCA. | DCA is known to be cytotoxic and can impair hepatocyte viability. nih.gov |

Structural-Activity Relationships in Biological Processes

Emerging Research Questions and Hypotheses Regarding this compound

The current understanding of this compound opens up several avenues for future research. Key questions and hypotheses include:

Beyond a Biomarker: While its role as a CYP3A biomarker is established, researchers are now questioning if this compound has its own distinct biological activities. Does it interact with nuclear receptors like FXR or TGR5, which are known to be modulated by other bile acids and play roles in metabolic regulation? elsevier.esmdpi.comoatext.com

Role in Disease Pathophysiology: Could altered levels of this compound be implicated in the pathophysiology of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) or cholestatic conditions, beyond simply reflecting CYP3A status? elsevier.esnaspghan.org The disruption of bile acid homeostasis is a known factor in these conditions.

Gut-Liver Axis: What is the interplay between the gut microbiota, the formation of DCA, and the subsequent hepatic production of this compound? Understanding this could provide insights into the gut-liver axis in health and disease. elsevier.esportlandpress.com

Developmental Programming: What are the long-term implications of the high levels of 1beta-hydroxylated bile acids in infancy? Could they play a role in the maturation of the liver and gut, or in developmental programming of metabolic health? the-scientist.com

Technological Advancements Driving Future this compound Research

Future investigations into this compound will be heavily influenced by ongoing technological advancements in analytical chemistry.

Mass Spectrometry (MS): The accurate and sensitive detection of bile acids, including their various isomers and conjugates, is paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) have become the mainstream methods for both qualitative and quantitative analysis of bile acids. nih.govnih.gov These techniques allow for the separation and specific quantification of this compound and its conjugates in complex biological matrices like urine and plasma. nih.gov

High-Resolution Mass Spectrometry (HRMS) systems, such as the ZenoTOF 7600, offer enhanced specificity and sensitivity, enabling the differentiation of closely related bile acid isomers without complete reliance on chromatographic separation. the-scientist.com This is crucial for distinguishing this compound from other hydroxylated bile acids.

Metabolomics: Targeted metabolomics approaches using advanced MS platforms are enabling the comprehensive profiling of the entire bile acid pool. nih.gov This allows researchers to study the relative changes in this compound in the context of the broader bile acid network in response to various physiological or pathological stimuli.

| Technology | Application in this compound Research |

| LC-MS/HPLC-MS/MS | Gold standard for quantification in biological fluids (urine, plasma). nih.govnih.gov |

| High-Resolution MS (e.g., ZenoTOF 7600) | Improved specificity for isomer differentiation and analysis in complex samples. the-scientist.com |

| Targeted Metabolomics | Comprehensive profiling of the bile acid pool to understand network changes. nih.gov |

Compound Names

| Abbreviation | Full Name |

| 1β-OH-DCA | This compound |

| CA | Cholic Acid |

| CDCA | Chenodeoxycholic Acid |

| DCA | Deoxycholic Acid |

| FXR | Farnesoid X Receptor |

| 4β-HC | 4β-hydroxycholesterol |

| TGR5 | Takeda G-protein-coupled receptor 5 |

Q & A

Q. How should researchers integrate multi-omics data to elucidate 1β-hydroxydeoxycholate’s systemic effects?

- Methodological Answer : Leverage bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for cross-omics integration. Use weighted gene co-expression network analysis (WGCNA) to link metabolite levels with transcript clusters. Validate hypotheses using pathway-specific inhibitors or transgenic models. Publish raw data in repositories like MetaboLights or GEO to enhance reproducibility .

Ethical and Reproducibility Guidelines

Q. What ethical approvals are required for studies involving 1β-hydroxydeoxycholate in animal models?

- Methodological Answer : Obtain institutional animal care and use committee (IACUC) approval, specifying endpoints for pain/distress. For human-derived samples (e.g., fecal transplants), comply with IRB protocols and informed consent requirements. Document all procedures in accordance with ARRIVE guidelines for preclinical research .

Q. How can researchers ensure reproducibility when publishing studies on 1β-hydroxydeoxycholate?

- Methodological Answer : Deposit synthetic protocols in protocols.io and raw data in public repositories. Provide detailed Supplementary Information (SI) for experimental conditions (e.g., buffer compositions, instrument settings). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use RRIDs for reagents and models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.